molecular formula C14H19Br2N5O4 B10821755 Clavatadine B

Clavatadine B

Cat. No.: B10821755
M. Wt: 481.14 g/mol
InChI Key: AAAZGBHLLCPNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavatadine B is a marine natural product isolated from the sponge Suberea clavata, found in the Great Barrier ReefThis compound has attracted significant attention due to its biological activity, particularly its role as a selective inhibitor of human blood coagulation factor XIa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of clavatadine B involves a convergent approach that utilizes early-stage guanidinylation. The synthesis begins with the preparation of key intermediates derived from L-tyrosine and butane-1,4-diamine. These intermediates undergo amide coupling to form the core structure of this compound. The final steps involve global deprotection to yield the target compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most production is carried out in research laboratories using the synthetic routes described above.

Chemical Reactions Analysis

Types of Reactions

Clavatadine B undergoes various chemical reactions, including:

    Oxidation: The brominated phenol group can be oxidized under specific conditions.

    Reduction: The oxime functionality can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenols or amines.

Scientific Research Applications

Clavatadine B has several scientific research applications:

Mechanism of Action

Clavatadine B exerts its effects by selectively inhibiting human blood coagulation factor XIa. The compound binds to the active site of the enzyme, preventing the conversion of factor XI to its active form, which is essential for the blood coagulation cascade. This inhibition reduces the likelihood of excessive clot formation (thrombosis) while allowing normal coagulation to occur .

Comparison with Similar Compounds

Clavatadine B is part of a family of compounds that includes clavatadine A, clavatadine C, clavatadine D, and clavatadine E. These compounds share similar structural features but differ in their biological activities and specific functional groups. For example:

This compound is unique due to its specific inhibition of human blood coagulation factor XIa, making it a promising lead compound for developing new anticoagulant drugs.

Properties

Molecular Formula

C14H19Br2N5O4

Molecular Weight

481.14 g/mol

IUPAC Name

[2-(2-amino-2-oxoethyl)-3,5-dibromo-4-hydroxyphenyl] N-[4-(diaminomethylideneamino)butyl]carbamate

InChI

InChI=1S/C14H19Br2N5O4/c15-8-6-9(7(5-10(17)22)11(16)12(8)23)25-14(24)21-4-2-1-3-20-13(18)19/h6,23H,1-5H2,(H2,17,22)(H,21,24)(H4,18,19,20)

InChI Key

AAAZGBHLLCPNHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)CC(=O)N)OC(=O)NCCCCN=C(N)N

Origin of Product

United States

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